molecular formula C8H6ClF3O B2893101 2-Chloro-3-(trifluoromethyl)anisole CAS No. 886503-84-0

2-Chloro-3-(trifluoromethyl)anisole

Cat. No. B2893101
CAS RN: 886503-84-0
M. Wt: 210.58
InChI Key: KVAHJTNAVKFFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(trifluoromethyl)anisole is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-(trifluoromethyl)anisole is 1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)anisole is a clear liquid at ambient temperature .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “2-Chloro-3-(trifluoromethyl)anisole,” but unfortunately, there is limited publicly available information on specific applications of this compound in various fields of research. The search results primarily lead to product pages and safety data sheets without detailed application data.

However, one mention was found indicating its use in proteomics research , which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses various research applications such as understanding protein structure and function, identifying biomarkers for diseases, and drug discovery.

Safety and Hazards

The safety data sheet indicates that 2-Chloro-3-(trifluoromethyl)anisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-chloro-1-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAHJTNAVKFFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)anisole

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